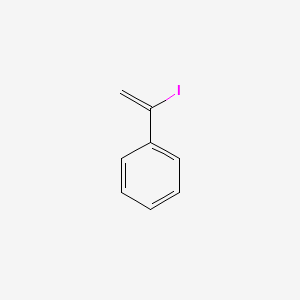

Benzene, (1-iodoethenyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51246-20-9 |

|---|---|

Molecular Formula |

C8H7I |

Molecular Weight |

230.05 g/mol |

IUPAC Name |

1-iodoethenylbenzene |

InChI |

InChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |

InChI Key |

VHOJFLLIURDVSS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodoethenyl Benzene and Its Derivatives

Regioselective and Stereoselective Syntheses of Vinyl Iodides

The precise control of regiochemistry (the position of the iodine atom on the double bond) and stereochemistry (the E/Z geometry of the double bond) is paramount in the synthesis of vinyl iodides, as the geometry of the starting material is often retained in subsequent cross-coupling reactions. wikipedia.org

Strategies for E/Z Stereocontrol

Achieving high stereocontrol to selectively produce either the E or Z isomer of a vinyl iodide is a significant challenge. Several strategies have been developed to address this.

One common approach involves the hydroiodination of alkynes. While the direct addition of hydrogen iodide (HI) to terminal alkynes typically follows Markovnikov's rule to produce α-vinyl iodides, controlling the stereoselectivity can be difficult. wikipedia.org To overcome this, hydrometallation followed by iodinolysis is frequently employed. For instance, hydrostannation of terminal alkynes using tributyltin hydride (Bu₃SnH) with a palladium catalyst can exhibit high E-stereoselectivity. wikipedia.orgresearchgate.net The choice of catalyst and ligands can significantly influence the regioselectivity, with bulky ligands favoring the formation of β-vinyl iodides. wikipedia.org

For the synthesis of Z-vinyl iodides, which is often more challenging, multi-step procedures are common. wikipedia.org The Stork-Zhao olefination, a modification of the Wittig reaction, provides high yields and Z-stereoselectivity at low temperatures in the presence of hexamethylphosphoramide (B148902) (HMPA). wikipedia.org Another method is the Takai olefination, which utilizes iodoform (B1672029) and chromium(II) chloride to convert aldehydes into vinyl iodides with high E-stereoselectivity. wikipedia.org

β-Oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, react with electrophilic iodine sources to form predominantly E-iodosubstituted alkenes. organic-chemistry.org The stereochemical outcome is sensitive to the size of the alkylidene group. organic-chemistry.org

A ruthenium-catalyzed silylative coupling of styrenes followed by halodesilylation with N-iodosuccinimide (NIS) offers a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides. organic-chemistry.org

| Method | Reagents | Selectivity | Reference |

| Hydrostannation-Iodinolysis | Bu₃SnH, Pd catalyst, I₂ | High E-selectivity | wikipedia.orgresearchgate.net |

| Stork-Zhao Olefination | Wittig-like reaction with I₂/DBU | High Z-selectivity | wikipedia.org |

| Takai Olefination | CHI₃, CrCl₂ | High E-selectivity | wikipedia.org |

| Halogenation of β-Oxido Phosphonium Ylides | Aldehyde, Wittig reagent, I₂ | Predominantly E | organic-chemistry.org |

| Ruthenium-Catalyzed Silylative Coupling | Styrene (B11656), Silylating agent, Ru catalyst, NIS | High E-selectivity | organic-chemistry.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in the synthesis of (1-iodoethenyl)benzene and its derivatives, offering efficient and selective pathways from various precursors.

Palladium-Catalyzed Approaches (e.g., from vinyl triflates or halides)

Palladium catalysts are widely used for the synthesis of vinyl iodides. A notable method is the conversion of vinyl triflates to vinyl iodides. nih.gov This transformation is significant because vinyl triflates are readily prepared from ketones. The palladium-catalyzed reaction of vinyl triflates with an iodide source provides the corresponding vinyl iodides in good to excellent yields. nih.gov The use of sterically hindered dialkylbiaryl phosphine (B1218219) ligands is often crucial for the success of this transformation. nih.gov

Palladium-catalyzed cross-coupling reactions of triorganoindium compounds with vinyl triflates or iodides also provide an efficient route to substituted vinyl compounds. organic-chemistry.org These reactions proceed with high chemoselectivity and are notable for the efficient transfer of all three organic groups from the indium reagent. organic-chemistry.org

Palladium-catalyzed hydrostannation of terminal alkynes followed by in situ iodinolysis is another effective one-pot procedure for preparing E-vinyl iodides. researchgate.net This method is tolerant of various functional groups, such as alcohols and esters. researchgate.net

| Precursor | Catalyst System | Key Features | Reference |

| Vinyl Triflates | Pd₂(dba)₃ / Dialkylbiaryl phosphine ligand | Good to excellent yields, applicable to various substrates. | nih.gov |

| Vinyl Triflates/Iodides | Pd catalyst / Triorganoindium compounds | High chemoselectivity, efficient group transfer. | organic-chemistry.org |

| Terminal Alkynes | Pd(PPh₃)₄ or Pd₂(dba)₃ / Bu₃SnH | One-pot, high E-stereoselectivity. | researchgate.net |

Copper-Catalyzed Methods

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for the synthesis of vinyl iodides. A mild and general copper(I)-catalyzed conversion of vinyl bromides into vinyl iodides has been developed. organic-chemistry.org This halide-exchange reaction proceeds stereospecifically under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org

Copper(I) iodide (CuI) can also catalyze the iodoformylation of terminal alkynes to produce (E)-β-iodo-α,β-unsaturated aldehydes with excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org Furthermore, copper-catalyzed coupling of terminal alkynes with vinyl iodides provides a direct route to 1,3-enynes, which are important structural motifs in many natural products. organic-chemistry.org This method is advantageous due to its mild conditions and the avoidance of expensive palladium catalysts. organic-chemistry.org

| Reaction Type | Catalyst | Substrates | Products | Reference |

| Halide Exchange | CuI | Vinyl Bromides | Vinyl Iodides | organic-chemistry.org |

| Iodoformylation | CuI | Terminal Alkynes | (E)-β-iodo-α,β-unsaturated aldehydes | organic-chemistry.org |

| Enyne Synthesis | [Cu(bipy)PPh₃Br] | Terminal Alkynes, Vinyl Iodides | 1,3-Enynes | organic-chemistry.org |

Other Transition Metal Systems

Besides palladium and copper, other transition metals are also effective in catalyzing the synthesis of vinyl iodides. Ruthenium-catalyzed regioselective hydrohalogenation of alkynes provides Markovnikov products under mild conditions using simple halogen sources like potassium iodide (KI). organic-chemistry.org This method has been successfully applied to alkynes derived from bioactive molecules. organic-chemistry.org

Nickel-based catalysts, such as Ni(dppp)Cl₂, in combination with diisobutylaluminum hydride (DIBAL-H) and N-iodosuccinimide (NIS), can selectively produce α-vinyl iodides from terminal alkynes with minimal byproducts. wikipedia.org Interestingly, changing the ligand to PPh₃ can reverse the selectivity to favor the β-isomer. wikipedia.org

Manganese(II) acetate (B1210297) can catalyze the Markovnikov hydroiodination of terminal aryl alkynes with trimethylsilyl (B98337) iodide (TMSI) as the iodine source, yielding α-iodostyrene derivatives. organic-chemistry.org

Radical-Mediated Syntheses

Radical reactions provide another avenue for the synthesis of vinyl iodides. A practical method for the radical addition of perfluoroalkyl iodides to terminal alkynes has been developed using a catalytic amount of zinc. acs.orgnih.gov This reaction proceeds with high regioselectivity and stereoselectivity to afford (E)-perfluoroalkyl vinyl iodides. acs.orgnih.gov A modified Hunsdiecker reaction demonstrates the radical substitution of a carboxylic acid to an iodide, where the homolytic cleavage of an O-I bond generates a vinyl radical that recombines with an iodide radical. wikipedia.org

| Method | Initiator/Catalyst | Substrates | Key Features | Reference |

| Radical Addition | Catalytic Zinc | Perfluoroalkyl iodides, Terminal alkynes | High regio- and stereoselectivity for (E)-isomers. | acs.orgnih.gov |

| Modified Hunsdiecker Reaction | Light or Heat | α,β-Unsaturated carboxylic acids, Iodide source | Forms vinyl radical intermediate. | wikipedia.org |

Green Chemistry Approaches in (1-Iodoethenyl)benzene Synthesis

Green chemistry principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. vbithyd.ac.in In the synthesis of (1-iodoethenyl)benzene, this is manifested through the use of environmentally benign solvents, solvent-free conditions, and processes that maximize the incorporation of reactant atoms into the final product.

The shift away from volatile and often toxic organic solvents is a key goal in green chemistry. indianchemicalsociety.com Water is considered a green solvent due to its non-toxicity, availability, and safety profile. indianchemicalsociety.com Research has demonstrated effective methods for the iodination of alkynes, the precursors to (1-iodoethenyl)benzene, in aqueous or solvent-free systems.

One notable aqueous method involves the oxidative iodination of phenylacetylene (B144264) using ammonium (B1175870) iodide (NH₄I) as the iodide source and oxone as an oxidant in water. rsc.org This approach is advantageous as the deoxygenated byproducts from oxone are water-soluble and easily removed, simplifying product purification. rsc.org While this specific study focused on creating diiodoalkenes, the principles are applicable to mono-iodination under controlled conditions. rsc.org

Solvent-free reactions represent another significant green advancement. The addition of iodine to phenylacetylenic derivatives has been shown to proceed efficiently at room temperature without any solvent. psu.edu Another solvent-free method utilizes elemental iodine in the presence of a solid urea-hydrogen peroxide (UHP) adduct as an oxidizer for the iodination of various aromatic compounds. psu.edu Such solvent-free approaches reduce pollution, lower costs, and simplify the experimental setup. psu.eduacs.org

| Method | Reagents | Solvent | Key Findings | Reference(s) |

| Oxidative Iodination | Phenylacetylene, NH₄I, Oxone | Water | Provides an efficient route in a green solvent; simplifies purification. | rsc.org |

| Direct Iodination | Phenylacetylenic derivatives, I₂ | None (Solvent-Free) | Reaction proceeds efficiently at room temperature without a solvent. | psu.edu |

| Oxidative Iodination | Aromatic compounds, I₂, Urea-H₂O₂ | None (Solvent-Free) | Effective iodination using a solid, safe oxidant. | psu.edu |

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms to the desired product. numberanalytics.comwikipedia.org A process with high atom economy minimizes waste by design, which is a fundamental goal of green chemistry. wikipedia.org

Addition reactions are inherently atom-economical as they incorporate all reactant atoms into the final product, leading to a theoretical atom economy of 100%. wikipedia.org The synthesis of (1-iodoethenyl)benzene via the hydroiodination of phenylacetylene is a prime example of an atom-economical process. In this reaction, a molecule of hydrogen iodide (HI) adds across the triple bond of phenylacetylene, with all atoms from both reactants becoming part of the single product.

A noteworthy development in this area is the metal-free transfer hydroiodination of alkynes. One such method employs a specially designed cyclohexa-1,4-diene-based surrogate of HI. lookchem.com This stable reagent, upon activation with a mild Brønsted acid, transfers HI to phenylacetylene to form (1-iodoethenyl)benzene. The byproducts of this transfer are toluene (B28343) and ethylene, which are volatile and easily removed, simplifying purification and reducing persistent waste. lookchem.com This approach avoids the need to handle gaseous hydrogen iodide directly and generates minimal waste, making it a highly atom-economical and practical method. lookchem.com

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Byproducts | Key Features | Reference(s) |

| Hydroiodination of Phenylacetylene | Addition | 100% | None (in theory) | Maximizes incorporation of reactants into the product. | wikipedia.org |

| Metal-Free Transfer Hydroiodination | Addition (Transfer) | High | Toluene, Ethylene | Uses a stable HI surrogate; generates volatile, easily removed byproducts. | lookchem.com |

Novel Reagents and Catalysts for its Formation

Recent research has focused on developing new reagents and catalysts that improve the selectivity, efficiency, and substrate scope for the synthesis of (1-iodoethenyl)benzene and its derivatives. These advancements often involve transition-metal catalysis and the use of hypervalent iodine reagents.

Rhodium-catalyzed hydroiodination of terminal alkynes has emerged as a powerful method for producing vinyl iodides. chemrxiv.org These reactions can exhibit high regioselectivity, favoring the anti-Markovnikov product, (E)-alkenyl iodide, over the branched (Markovnikov) product, (1-iodoethenyl)benzene. chemrxiv.orgresearchgate.net However, by carefully selecting the ligand and reaction conditions, the selectivity can be controlled. For instance, using [Rh(cod)₂BF₄] with specific phosphine ligands can steer the reaction towards the desired isomer with high yields. researchgate.net

Palladium catalysis has also been successfully applied. An unprecedented Pd/C catalytic system has been developed for the regiodivergent hydrocarboxylation of terminal alkynes, which proceeds through an anti-Markovnikov hydroiodination mechanism to form a β-iodo styrene intermediate. rsc.orgrsc.org This highlights the utility of heterogeneous palladium catalysts in facilitating the formation of the C-I bond on the vinyl group. rsc.orgrsc.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have become prominent in the synthesis of iodo-functionalized compounds. nih.govorganic-chemistry.org The chemoselective iodination of terminal alkynes can be precisely controlled by the choice of iodine source in combination with PIDA. nih.govjove.com For example, using tetrabutylammonium (B224687) iodide (TBAI) with PIDA tends to produce 1-iodoalkynes, whereas using potassium iodide (KI) with PIDA favors the formation of 1,2-diiodoalkenes. nih.govjove.com These methods provide a versatile toolkit for accessing a range of iodinated products from the same starting alkyne by simply modifying the reagents. nih.gov

| Catalyst / Reagent System | Substrate | Key Features | Product(s) | Reference(s) |

| [Rh(cod)₂BF₄] / dcype | Phenylacetylene | Catalytic anti-Markovnikov hydroiodination; high regioselectivity for the linear product. | (E)-β-Iodostyrene (major), (1-Iodoethenyl)benzene (minor) | researchgate.net |

| Pd/C, TBAI, Ligand | Phenylacetylene | Heterogeneous catalysis; proceeds via an anti-Markovnikov hydroiodination intermediate. | Cinnamic Acid (via β-iodo styrene intermediate) | rsc.orgrsc.org |

| PIDA / KI | p-Tolylethyne | Oxidative iodination; chemoselective for di-iodination. | (E)-1-(1,2-Diiodovinyl)-4-methylbenzene | nih.govjove.com |

| HI Surrogate / TsOH | Phenylacetylene | Metal-free transfer hydroiodination; forms Markovnikov product. | (1-Iodoethenyl)benzene | lookchem.com |

Reactivity and Reaction Mechanisms of 1 Iodoethenyl Benzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds. (1-Iodoethenyl)benzene is an excellent electrophilic partner in many of these reactions due to the high reactivity of the C(sp²)–I bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. rsc.orgresearchgate.net This reaction is widely used due to its mild reaction conditions, tolerance of a variety of functional groups, and the low toxicity of the boron-containing reagents. researchgate.net The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and stereoselectivity. organic-chemistry.orgbeilstein-journals.org Palladium complexes, either pre-formed or generated in situ from a palladium source like Pd(OAc)₂ or PdCl₂, are commonly used. organic-chemistry.orgnih.gov

Phosphine (B1218219) ligands are widely employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can significantly impact the efficiency of the catalytic cycle. For the coupling of vinyl halides, ligands such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-Tol)₃) have been utilized. organic-chemistry.orgacs.org Studies have shown that the choice of ligand can influence the stereochemical outcome of the reaction, with some ligands promoting the retention of the double bond geometry while others can lead to Z-to-E isomerization. organic-chemistry.orgbeilstein-journals.org For instance, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for maintaining the Z-olefin geometry in couplings of Z-alkenyl halides. organic-chemistry.org

The following table illustrates the effect of different ligands on a representative Suzuki-Miyaura coupling of a vinyl iodide.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 65 | 72 | nih.gov |

| PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 80 | Good | organic-chemistry.org |

| Pd(P(o-Tol)₃)₂ | NaO-t-Bu | Ethanol | RT | High | organic-chemistry.org |

This table presents representative data for vinyl iodides to illustrate ligand effects and may not be specific to (1-Iodoethenyl)benzene.

A wide range of aryl- and vinylboronic acids can be coupled with (1-iodoethenyl)benzene to produce substituted styrenes and 1,3-dienes, respectively. The reaction generally proceeds with good to excellent yields. d-nb.info The boronic acid must be activated by a base to facilitate the transmetalation step. scielo.org.mx Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. organic-chemistry.orgnih.govrsc.org

In addition to boronic acids, other organoboron reagents such as boronate esters and potassium organotrifluoroborates are effective coupling partners. organic-chemistry.orgorganic-chemistry.org Potassium vinyltrifluoroborate, for example, has been successfully coupled with aryl electrophiles under palladium catalysis. organic-chemistry.orgnih.govnih.gov This reagent offers advantages in terms of stability and ease of handling compared to vinylboronic acid, which is prone to polymerization. nih.gov

The table below shows examples of Suzuki-Miyaura couplings of aryl halides with different boronic acid derivatives.

| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 79 | nih.gov |

| Iodobenzene (B50100) | Phenylboronic acid | Pd-MOT | K₂CO₃ | Ethanol | 95 | researchgate.net |

| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cinnamyl)Cl₂] | K₂CO₃ | Ethanol | 99 | rsc.org |

This table provides examples with various aryl halides to illustrate the versatility of boronic acid derivatives and is not specific to (1-Iodoethenyl)benzene.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The generally accepted mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.

(1-Iodoethenyl)benzene can be effectively coupled with a variety of terminal alkynes under Sonogashira conditions to yield enyne derivatives. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). beilstein-journals.orgrsc.org

The following table presents representative conditions for the Sonogashira coupling of iodobenzene with phenylacetylene (B144264).

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 55 | 88 | beilstein-journals.org |

| Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | High | ijnc.ir |

| Rh nanoparticles | - | Piperidine | Toluene (B28343) | 110 | Good | rsc.org |

This table shows data for iodobenzene as a model substrate to illustrate typical Sonogashira reaction conditions.

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a versatile method for the synthesis of substituted alkenes. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species, which upon reductive elimination with a base, reforms the active catalyst. rsc.orgresearchgate.netresearchgate.net

(1-Iodoethenyl)benzene can react with various alkenes, such as styrenes and acrylates, to produce substituted 1,3-dienes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the (E)-isomer. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. nih.govresearchgate.net

The table below provides an example of the Heck coupling of iodobenzene with styrene (B11656).

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂ | TDTAT | NaOAc | Water | 100 | 96 | researchgate.net |

| Pd@MOF-NH₂ | - | K₂CO₃ | DMF | 120 | >96 | biolmolchem.com |

| None | - | K₂CO₃ | Supercritical Water | 377 | High | nih.gov |

This table presents data for the reaction of iodobenzene with styrene to illustrate typical Heck reaction conditions.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. dntb.gov.ua The Stille reaction is known for its tolerance of a wide range of functional groups. dntb.gov.ua (1-Iodoethenyl)benzene can be coupled with various organostannanes, such as vinyltributyltin, to generate conjugated dienes. researchgate.netmsu.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions. The coupling of (1-iodoethenyl)benzene with organozinc reagents provides an efficient route to substituted styrenes and dienes. wikipedia.orgnih.gov

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org The high reactivity of Grignard reagents makes the Kumada coupling a powerful tool for C-C bond formation, though it is less tolerant of functional groups compared to other coupling reactions. (1-Iodoethenyl)benzene can react with Grignard reagents, such as phenylmagnesium bromide, to yield the corresponding coupled products. mdpi.comresearchgate.netresearchgate.net

The following table provides representative examples of these coupling reactions with aryl or vinyl halides.

| Coupling Reaction | Halide | Organometallic Reagent | Catalyst | Solvent | Yield (%) | Reference |

| Stille | Aryl Iodide | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 74 | msu.edu |

| Negishi | (Z)-1-Bromooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂/TMEDA | THF | 95 | nih.gov |

| Kumada | Iodobenzene | Phenylmagnesium bromide | [(Triphos)NiICl] | THF | 89 | mdpi.comresearchgate.net |

This table presents representative data for various halides to illustrate the general conditions for these coupling reactions.

Iron-Catalyzed Cross-Coupling: Mechanistic Challenges and Advances

Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.govorganicreactions.org Pioneered by Kochi in the 1970s, these reactions effectively form carbon-carbon bonds, such as coupling alkenyl halides with Grignard reagents. nih.gov However, the precise mechanisms and the nature of the catalytically active species remain subjects of intense investigation due to the complexity of iron chemistry and the presence of unstable, paramagnetic intermediates. organicreactions.orgnih.gov

A significant challenge in understanding iron-catalyzed cross-coupling reactions is the identification of the active iron species' oxidation state. nih.gov Various oxidation states, including Fe(-II), Fe(-I), Fe(0), Fe(I), and Fe(II), have been proposed to be involved in the catalytic cycle. nih.gov The specific active species is influenced by the choice of ligands, additives, and coupling partners. acs.org

While low-valent iron species (below +2) have long been hypothesized to be the active catalysts due to the strongly reducing conditions, direct evidence for their involvement is scarce. nih.govnih.gov Some studies suggest that zero-valent iron nanoparticles may act as a reservoir for soluble, higher-oxidation-state species. nih.gov More recent investigations, however, indicate that low-valent iron is not a prerequisite for effective catalysis. nih.gov

Current evidence points towards Fe(I) and Fe(II) as likely candidates for the lowest active oxidation states in many iron-catalyzed processes. nih.gov For instance, in reactions involving ligands like bisamines or biphosphines, Fe(II) is frequently described as the active catalytic species. acs.org Mechanistic studies on the cross-coupling of bis-(aryl)manganese nucleophiles with alkenyl halides have identified tris-coordinated ate-iron(II) species as playing a key role in the catalytic process. nih.gov The formation of different iron species under various conditions complicates a unified mechanistic picture, suggesting that multiple catalytic pathways may be operative. nih.govacs.org

Table 1: Proposed Oxidation States of Active Iron Species in Cross-Coupling Reactions

| Proposed Oxidation State | Evidence / Context | Source(s) |

|---|---|---|

| Fe(-II), Fe(-I) | Hypothesized, but no direct evidence for activity in the catalytic cycle. | nih.gov |

| Fe(0) | Heterogeneous nanoparticles may serve as a catalyst reservoir. | nih.gov |

| Fe(I) | A likely candidate for the lowest active oxidation state in many processes. | nih.gov |

| Fe(II) | Frequently described as the active species, especially in the presence of ligands; can form stable intermediates with bulky reagents. | nih.govacs.org |

Additives are crucial for the success of many iron-catalyzed cross-coupling reactions, with N-methylpyrrolidone (NMP) being one of the most prominent and effective. nih.gov The use of NMP as a co-solvent is vital for achieving high selectivity and enabling preparative scale synthesis, particularly when using simple ferric salts and alkyl Grignard reagents. nih.govnih.gov

For many years, the exact role of NMP was a mystery, with proposals ranging from it being a simple cosolvent to a direct ligand for iron. nih.gov However, recent spectroscopic studies have clarified its function. nih.govnih.gov The evidence demonstrates that NMP does not directly interact with the iron center as a ligand during catalysis. nih.govnih.gov Instead, NMP interacts with the magnesium cations present from the Grignard reagent. nih.govnih.gov

In the absence of NMP, reacting an iron(III) precatalyst with a Grignard reagent can lead to the formation of unreactive or less reactive iron clusters, such as [Fe₈Me₁₂]⁻. nih.govnih.gov NMP prevents the formation of these clusters by coordinating to the Mg(II) ions. nih.govnih.gov This coordination preferentially stabilizes the formation of highly reactive, lower-order iron species. nih.gov Specifically, in reactions with MeMgBr, NMP facilitates the creation of a novel trimethyliron(II) ferrate species, [Mg(NMP)₆][FeMe₃]₂, which has been identified as a highly reactive intermediate for selective cross-coupling. nih.govnii.ac.jp By managing the aggregation of the organoiron species, NMP ensures the prevalence of a more active catalyst, thereby enhancing reaction efficiency and selectivity. nih.gov

Addition Reactions to the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group in (1-iodoethenyl)benzene is electron-rich due to the presence of the π bond, making it susceptible to electrophilic addition reactions. libretexts.org In these reactions, the π bond is broken, and two new sigma (σ) bonds are formed. wikipedia.org The reaction is initiated by an attack from the π bond on an electrophile (E⁺), leading to the formation of a carbocation intermediate. libretexts.orgwikipedia.org This intermediate is then attacked by a nucleophile (Nu⁻).

For (1-iodoethenyl)benzene, the formation of the carbocation intermediate is regioselective. The electrophile will add to the terminal carbon of the double bond (the one bearing the iodine atom), which results in the formation of a positive charge on the carbon atom attached to the phenyl ring. This benzylic carbocation is significantly stabilized by resonance with the aromatic ring, making it the favored intermediate.

The addition of interhalogen compounds like iodine monobromide (IBr) or iodine monochloride (ICl) to the ethenyl group proceeds via an electrophilic addition mechanism. wikipedia.org These reagents are polarized, with iodine being the less electronegative atom, resulting in a δ+ charge on the iodine and a δ- charge on the bromine or chlorine atom (Iᵟ⁺-Xᵟ⁻).

The electron-rich double bond of (1-iodoethenyl)benzene attacks the electrophilic iodine atom. This leads to the formation of a stable benzylic carbocation and a halide anion (Br⁻ or Cl⁻). In the second step, the halide anion acts as a nucleophile and attacks the carbocation, yielding the final dihalogenated product.

Reaction Scheme: Halogenation of (1-Iodoethenyl)benzene

Step 1: Electrophilic attack by the alkene on Iᵟ⁺. Step 2: Nucleophilic attack by Br⁻ on the benzylic carbocation.

Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HBr or HCl) across the double bond. masterorganicchemistry.com This reaction is a classic example of electrophilic addition and follows Markovnikov's rule. masterorganicchemistry.com

The reaction begins with the protonation of the double bond by the acid (HX). libretexts.orgmasterorganicchemistry.com The π electrons of the ethenyl group attack the hydrogen atom of the hydrogen halide, breaking the H-X bond. libretexts.org The hydrogen atom adds to the less substituted carbon (the terminal CH₂ group) to generate the more stable carbocation intermediate, which in this case is a benzylic carbocation. masterorganicchemistry.com In the subsequent step, the resulting halide anion (X⁻) attacks the carbocation to form the final product. libretexts.orgmasterorganicchemistry.com

Table 2: Products of Electrophilic Addition to (1-Iodoethenyl)benzene

| Reaction | Reagent | Intermediate | Product |

|---|---|---|---|

| Halogenation | IBr | Benzylic carbocation | Benzene (B151609), (1-bromo-1,2-diiodoethyl)- |

| Halogenation | ICl | Benzylic carbocation | Benzene, (1-chloro-1,2-diiodoethyl)- |

| Hydrohalogenation | HCl | Benzylic carbocation | Benzene, (1-chloro-1-iodoethyl)- |

Electrophilic Additions

Mechanisms of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving (1-iodoethenyl)benzene are dictated by the electronic and steric properties of the molecule, as well as the nature of the attacking reagent. The presence of the phenyl group and the iodine atom on the same vinyl carbon significantly influences the outcome of addition reactions.

In electrophilic additions, the phenyl group, being an electron-donating group through resonance, stabilizes a carbocation intermediate at the benzylic position (the carbon atom attached to the benzene ring). This stabilization directs the initial attack of the electrophile to the terminal carbon of the ethenyl group (the carbon atom further from the benzene ring). This regioselectivity, often following Markovnikov's rule, leads to the formation of the more stable benzylic carbocation. The subsequent attack of the nucleophile on this carbocation then determines the final product.

The stereoselectivity of these reactions is influenced by the steric hindrance posed by the bulky phenyl and iodo groups. The incoming reagents will preferentially approach from the less hindered face of the planar vinyl group, leading to the formation of a specific stereoisomer. For instance, in reactions where a cyclic intermediate is formed, such as halonium ion formation, the subsequent nucleophilic attack will occur from the side opposite to the bridging group, resulting in an anti-addition product.

Nucleophilic Additions

Nucleophilic additions to (1-iodoethenyl)benzene are less common due to the electron-rich nature of the double bond, which repels nucleophiles. However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst, these reactions can occur. The mechanism typically involves the attack of the nucleophile on the double bond. Due to the electron-withdrawing inductive effect of the iodine atom and the resonance effect of the phenyl group, the carbon atom bearing the iodine is partially positive, making it a potential site for nucleophilic attack. However, the steric hindrance from the phenyl and iodo groups can impede this approach.

Alternatively, a Michael-type addition can be envisaged if the phenyl ring is substituted with strong electron-withdrawing groups, which would activate the double bond towards nucleophilic attack. In such cases, the nucleophile would add to the terminal carbon, and the resulting negative charge would be stabilized by the electron-withdrawing substituent on the phenyl ring.

Radical Additions

Radical additions to (1-iodoethenyl)benzene proceed via a free-radical chain mechanism. The reaction is initiated by the formation of a radical, which then adds to the double bond. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition of the initiating radical to the terminal carbon of the ethenyl group is favored, as it leads to the formation of a more stable benzylic radical. This radical is stabilized by resonance with the adjacent phenyl group.

The propagation step involves the reaction of this benzylic radical with a hydrogen or halogen donor to form the final product and regenerate the chain-carrying radical. The stereochemistry of the product is often a mixture of syn and anti-addition products, as the intermediate radical can be attacked from either face.

Polymerization and Oligomerization Mechanisms

Free Radical Polymerization: Initiation, Propagation, and Termination

(1-Iodoethenyl)benzene can undergo free radical polymerization, although the presence of the bulky iodine atom can influence the polymerization kinetics and the properties of the resulting polymer.

Initiation: The polymerization is initiated by the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. These radicals then add to the double bond of the (1-iodoethenyl)benzene monomer, forming a new radical species.

Propagation: The newly formed radical adds to another monomer molecule in a head-to-tail fashion, leading to the growth of the polymer chain. The addition is regioselective, with the radical adding to the less substituted carbon of the double bond to form the more stable benzylic radical.

Termination: The growing polymer chains can be terminated by combination, where two growing chains react to form a single polymer chain, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end group.

Controlled Radical Polymerization (e.g., RAFT, ATRP)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize well-defined polymers of (1-iodoethenyl)benzene with controlled molecular weights and narrow molecular weight distributions.

In RAFT polymerization , a chain transfer agent is used to mediate the polymerization via a reversible addition-fragmentation process. This allows for the controlled growth of polymer chains. The choice of the RAFT agent is crucial for the successful polymerization of this sterically hindered monomer.

In ATRP , a transition metal complex (e.g., a copper complex) is used as a catalyst to reversibly activate and deactivate the growing polymer chains. This process allows for a controlled polymerization with a low concentration of active radical species, minimizing termination reactions. The iodine atom in (1-iodoethenyl)benzene can potentially interact with the catalyst, which needs to be considered when designing the polymerization system.

Anionic and Cationic Polymerization Pathways

Anionic Polymerization: (1-Iodoethenyl)benzene is not a typical monomer for anionic polymerization. The presence of the iodine atom can lead to side reactions, such as elimination or reaction with the anionic initiator. However, under carefully controlled conditions with a suitable initiator and low temperatures, anionic polymerization might be possible. The phenyl group can stabilize an adjacent carbanion, which would favor the propagation step.

Cationic Polymerization: The double bond of (1-iodoethenyl)benzene can be susceptible to attack by electrophiles, initiating cationic polymerization. The initiation would involve the formation of a benzylic carbocation, which is stabilized by the phenyl group. The propagation would then proceed by the addition of this carbocation to another monomer molecule. However, the presence of the iodine atom, with its lone pairs of electrons, could potentially interfere with the cationic center, leading to side reactions or termination.

Coordination Polymerization

Coordination polymerization is a method of polymerization that involves the coordination of a monomer to a catalyst center. While coordination polymerization is a widely studied field for various monomers, specific research on the coordination polymerization of (1-iodoethenyl)benzene is not extensively documented in the current scientific literature.

Generally, vinyl monomers can be polymerized using coordination catalysts, particularly those based on transition metals. The feasibility of such a polymerization would depend on the interaction between the vinyl group of (1-iodoethenyl)benzene and the active site of the coordination catalyst. The bulky iodine atom and the phenyl group might present steric hindrance, influencing the polymerizability of the monomer and the properties of the resulting polymer. Further research would be necessary to determine suitable catalyst systems and reaction conditions for the coordination polymerization of this specific monomer and to characterize the resulting polymeric material.

Cycloaddition Reactions (e.g., [2+2], [4+2])

(1-Iodoethenyl)benzene possesses two main sites for cycloaddition reactions: the ethenyl double bond and the benzene ring. These reactions, often photochemically induced, can lead to the formation of complex cyclic structures.

Photochemical Cycloadditions:

Benzene and its derivatives are known to undergo photochemical cycloaddition reactions with alkenes. nih.gov These reactions can proceed through different modes, namely [2+2] (ortho), [3+2] (meta), and [4+2] (para) cycloadditions, leading to a variety of polycyclic products. nih.gov While specific studies on (1-iodoethenyl)benzene are limited, its behavior can be inferred from the general reactivity of substituted benzenes and vinyl compounds.

[2+2] Cycloaddition: This reaction would involve the interaction of the ethenyl double bond of one molecule with that of another, or with a different alkene, to form a cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are a common reaction for alkenes. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): In its ground state, the benzene ring is a poor diene for thermal Diels-Alder reactions. However, photochemical [4+2] cycloadditions are known to occur. nih.gov It is conceivable that under photochemical conditions, the benzene ring of (1-iodoethenyl)benzene could react with a dienophile.

Intramolecular Cycloadditions: If the molecule were appropriately substituted with another unsaturated moiety, intramolecular cycloadditions could be possible, leading to the formation of fused ring systems.

Sunlight-initiated cycloaddition reactions of benzene rings are particularly effective for arenes that possess both electron-donating and electron-accepting substituents. ias.ac.in The iodoethenyl group's electronic effect on the benzene ring would influence the feasibility and outcome of such reactions.

Rearrangement Reactions

The carbon skeleton of (1-iodoethenyl)benzene can potentially undergo various rearrangement reactions, which are fundamental transformations in organic synthesis. thermofisher.com These reactions typically involve the migration of a substituent from one atom to another within the same molecule. While specific rearrangement reactions of (1-iodoethenyl)benzene are not well-documented, plausible transformations can be considered based on its structure.

One potential rearrangement could be a sigmatropic rearrangement . For instance, under thermal or photochemical conditions, a researchgate.netthieme-connect.de-shift of the iodine atom could theoretically occur, although this is generally a less common process. More complex rearrangements could be envisaged if the molecule were to be transformed into a suitable intermediate. For example, the formation of a carbocation adjacent to the benzene ring could trigger a Wagner-Meerwein type rearrangement involving the migration of the phenyl group.

Furthermore, reactions involving the transformation of the vinyl iodide group could lead to intermediates that undergo well-known named rearrangements. For example, conversion of the ethenyl group to a 1,2-diol could set the stage for a pinacol rearrangement under acidic conditions. wiley-vch.de Similarly, conversion to an α-hydroxy ketone could enable a benzilic acid rearrangement . wiley-vch.de It is important to note that these are hypothetical pathways and would require specific reagents and conditions to be realized for (1-iodoethenyl)benzene.

Functional Group Transformations and Derivatization (e.g., aminocarbonylation)

The vinyl iodide functionality in (1-iodoethenyl)benzene is a versatile handle for a variety of functional group transformations and derivatizations, most notably through palladium-catalyzed cross-coupling reactions.

Aminocarbonylation:

A significant and well-studied reaction of vinyl iodides is palladium-catalyzed aminocarbonylation . This reaction introduces both a carbonyl group (CO) and an amine to the molecule, providing a direct route to α,β-unsaturated amides.

The general mechanism for the palladium-catalyzed aminocarbonylation of an iodoalkene involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the vinyl iodide (1-iodoethenyl)benzene, inserting into the carbon-iodine bond to form a palladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-vinyl bond, forming an acryloyl-palladium complex.

Nucleophilic Attack: The amine present in the reaction mixture attacks the electrophilic carbonyl carbon of the acryloyl-palladium complex.

Reductive Elimination: This step leads to the formation of the final α,β-unsaturated amide product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

This methodology is highly efficient and tolerates a wide range of functional groups. researchgate.netrsc.org A variety of primary and secondary amines can be used as nucleophiles, leading to a diverse array of substituted acrylamides. researchgate.net

| Reactant | Amine | Catalyst | Product | Yield |

| (1-Iodoethenyl)benzene | Morpholine | Pd(OAc)₂/Xantphos | N-(1-phenylvinyl)morpholine-4-carboxamide | High |

| (1-Iodoethenyl)benzene | Aniline | Pd(OAc)₂/Xantphos | N-phenyl-2-phenylacrylamide | Moderate to High |

| (1-Iodoethenyl)benzene | Pyrrolidine | Pd(OAc)₂/Xantphos | N-(1-phenylvinyl)pyrrolidine-1-carboxamide | High |

Theoretical and Computational Studies of 1 Iodoethenyl Benzene

Electronic Structure and Bonding Analysis (e.g., DFT calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and bonding in molecules such as (1-iodoethenyl)benzene. researchgate.netchem8.org These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.

Key aspects of the electronic structure that can be elucidated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. For (1-iodoethenyl)benzene, the HOMO is expected to be a π-orbital associated with the benzene (B151609) ring and the ethenyl group, while the LUMO may have contributions from the C-I antibonding (σ*) orbital.

Electron Density and Atomic Charges: DFT allows for the calculation of the electron density distribution, revealing how electrons are shared between atoms. This can be used to determine partial atomic charges, which in (1-iodoethenyl)benzene would likely show a positive charge on the iodine atom along the C-I bond axis (the σ-hole) and negative charges on the carbon atoms of the vinyl group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For (1-iodoethenyl)benzene, the MEP would highlight electron-rich regions (negative potential), such as the π-system of the benzene ring, and electron-poor regions (positive potential). A significant feature would be a region of positive electrostatic potential on the outermost portion of the iodine atom, centered on the C-I axis, known as the σ-hole. rsc.org This positive region is key to understanding the molecule's ability to form halogen bonds. rsc.org

Table 1: Illustrative Calculated Electronic Properties for (1-Iodoethenyl)benzene

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule. |

| Max. Electrostatic Potential on Iodine (σ-hole) | +25 kcal/mol | Quantifies the electrophilic character of the iodine atom. |

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (1-iodoethenyl)benzene is defined by its conformation and stereochemistry. windows.net Computational methods are used to explore the potential energy surface associated with bond rotations and identify the most stable conformations.

For (1-iodoethenyl)benzene, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the vinylic group. Computational studies would involve a relaxed potential energy surface scan, where the dihedral angle between the plane of the benzene ring and the plane of the vinyl group is systematically varied, and the energy is calculated at each step.

It is expected that the most stable conformation is planar or near-planar, to maximize the π-conjugation between the benzene ring and the double bond. Steric hindrance between the ortho hydrogens of the benzene ring and the hydrogen or iodine on the vinyl group might cause a slight deviation from perfect planarity. The energy barrier to rotation around this bond can also be calculated, providing information about the molecule's conformational rigidity at different temperatures.

Stereochemically, the "(1-iodoethenyl)-" nomenclature specifies the position of the iodine atom on the double bond. If both carbons of the ethenyl group were substituted with different groups, E/Z isomerism would be possible. windows.net Computational calculations can determine the relative energies of these isomers to predict which is more stable.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. researchgate.netmatlantis.com For a given reaction involving (1-iodoethenyl)benzene, the first step is to identify the reactants, products, and any intermediates.

The key to understanding the reaction mechanism is the location of the transition state (TS) , which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these transition states. researchgate.net

Once a transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes. A frequency calculation is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) , which is the primary determinant of the reaction rate. matlantis.com

For (1-iodoethenyl)benzene, one could computationally study reactions such as:

Cross-coupling reactions: Modeling the oxidative addition step of a palladium catalyst to the C-I bond.

Electrophilic addition: Calculating the pathway for the addition of an electrophile like HBr across the double bond.

Photodissociation: Investigating the breaking of the C-I bond upon absorption of UV light by calculating potential energy curves along the C-I dissociation coordinate. aip.orgkaist.ac.kr

Spectroscopic Property Predictions (e.g., NMR, IR, MS)

Computational methods can predict various spectroscopic properties of (1-iodoethenyl)benzene, which can aid in the interpretation of experimental data or even serve as a substitute when experimental spectra are unavailable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The predicted shifts can help in assigning peaks in an experimental spectrum. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net The calculated spectrum can be used to assign vibrational modes to experimental peaks, such as the C=C stretch, aromatic C-H stretches, and the C-I stretch.

Mass Spectrometry (MS): While predicting a full electron ionization (EI) mass spectrum is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion. By calculating the bond dissociation energies, one can predict the most likely initial fragmentation steps. For (1-iodoethenyl)benzene, the weakest bond is the C-I bond, so a primary fragmentation would likely be the loss of an iodine radical. wikipedia.org

Table 2: Illustrative Predicted Spectroscopic Data for (1-Iodoethenyl)benzene

| Spectroscopy | Feature | Predicted Value (Illustrative) |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.5 ppm |

| ¹H NMR | Vinylic Protons | δ 5.5 - 6.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 125 - 140 ppm |

| ¹³C NMR | Vinylic Carbons | δ 90 (C-I), 135 (C-Ph) ppm |

| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| IR | C=C Stretch | ~1620 cm⁻¹ |

| IR | C-I Stretch | ~550 cm⁻¹ |

Ligand-Substrate Interactions in Catalytic Cycles

(1-Iodoethenyl)benzene is a common substrate in transition-metal-catalyzed cross-coupling reactions. wikipedia.org Computational chemistry can provide profound insights into the interactions between the substrate (ligand) and the metal catalyst throughout the catalytic cycle.

DFT calculations can be used to model key steps of a catalytic cycle, such as:

Oxidative Addition: The initial step in many cross-coupling reactions involves the insertion of the metal catalyst (e.g., Pd(0)) into the C-I bond. Calculations can determine the geometry of the transition state for this step and its activation energy.

Ligand Exchange: The binding energies of various ligands to the metal center can be calculated to understand their stability and exchange kinetics.

Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can also be modeled to determine its energetics.

Halogen Bonding Interactions and Supramolecular Assemblies

The iodine atom in (1-iodoethenyl)benzene can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). acs.org This interaction occurs between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base (a halogen bond acceptor) such as a nitrogen or oxygen atom. acs.org

Computational studies are essential for characterizing these interactions. By calculating the molecular electrostatic potential, the presence and magnitude of the σ-hole on the iodine atom can be confirmed and quantified. rsc.org The interaction energy between (1-iodoethenyl)benzene and various halogen bond acceptors can be calculated using high-level ab initio methods or DFT. These calculations allow for the determination of the binding strength and the preferred geometry of the halogen-bonded complex.

The directionality and reliability of halogen bonds make (1-iodoethenyl)benzene a potential building block for designing supramolecular assemblies. acs.orgchemrxiv.org Computational modeling can be used to predict how multiple molecules of (1-iodoethenyl)benzene might self-assemble or co-assemble with other molecules to form larger, ordered structures like chains, sheets, or more complex architectures held together by a network of halogen bonds. researchgate.net

The strength of a halogen bond is typically in the range of 5-30 kJ/mol, comparable to a conventional hydrogen bond. Computational methods can precisely quantify this interaction energy. One common approach is the supermolecular method, where the interaction energy is calculated as the difference between the energy of the halogen-bonded complex and the sum of the energies of the isolated monomers.

A key characteristic of the halogen bond is its high directionality. The interaction is strongest when the C-I···Y angle (where Y is the halogen bond acceptor) is close to 180°. acs.orgnsf.gov Computational potential energy surface scans, where the C-I···Y angle and the I···Y distance are varied, can be performed to map out the geometric preferences of the interaction. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can also be used to decompose the interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction, and dispersion, providing a deeper understanding of the nature of the bond. nsf.govrsc.org Studies have shown that exchange-repulsion is primarily responsible for the high directionality of the halogen bond. nsf.gov

Table 3: Illustrative Calculated Halogen Bond Properties for (1-Iodoethenyl)benzene with Pyridine

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Interaction Energy (ΔE) | -18.5 kJ/mol | The strength of the bond between the two molecules. |

| Equilibrium Distance (I···N) | 2.95 Å | The distance between the iodine and nitrogen atoms at the energy minimum. |

| Equilibrium Angle (C-I···N) | 178° | Demonstrates the high linearity and directionality of the interaction. |

| Electrostatic Component | -20.1 kJ/mol | Contribution from the attraction between the σ-hole and the lone pair. |

| Exchange-Repulsion Component | +15.3 kJ/mol | Pauli repulsion between electron clouds. |

| Induction/Dispersion Component | -13.7 kJ/mol | Contributions from polarization and instantaneous dipoles. |

Interplay with Other Non-Covalent Interactions

The structure of (1-iodoethenyl)benzene, featuring a phenyl ring, a vinyl group, and an iodine atom, suggests the potential for a variety of non-covalent interactions. These would likely include:

Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with electron-rich atoms or regions.

π-Interactions: The presence of the benzene ring allows for π-π stacking and other π-system interactions, such as C-H/π and anion/π interactions.

Hydrogen Bonding: Although not a classical hydrogen bond donor, the molecule can act as a hydrogen bond acceptor through its π-system or the iodine atom in certain contexts.

Without specific computational data for (1-iodoethenyl)benzene, a detailed analysis of the interplay of these forces, including quantitative data on interaction energies and geometric parameters, cannot be provided at this time. Future theoretical and computational studies are needed to elucidate the specific nature and relative contributions of the various non-covalent interactions in complexes involving this compound. Such studies would provide valuable insights into its molecular recognition properties and its potential use in crystal engineering and materials science.

Advanced Applications of 1 Iodoethenyl Benzene in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

(1-Iodoethenyl)benzene serves as a potent and versatile building block in organic synthesis, primarily due to the high reactivity of the C(sp²)–I bond. This bond is susceptible to a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are foundational for the construction of intricate molecular architectures.

The vinyl iodide moiety is an excellent substrate for numerous palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of the phenylethenyl group into diverse molecular scaffolds. For instance, in a Suzuki coupling, (1-iodoethenyl)benzene can react with an organoboron compound to form a substituted styrene (B11656) derivative. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne can yield more complex conjugated systems.

Furthermore, the reactivity of (1-iodoethenyl)benzene can be strategically controlled. Research has demonstrated that related compounds, such as o-iodo-2-(2-iodovinyl)benzenes, can undergo selective mono-metalation using reagents like iPrMgCl·LiCl. This process generates a Grignard reagent at one position while leaving the vinyl iodide bond intact. This bifunctional intermediate, containing both a nucleophilic C-Mg bond and an electrophilic C-I bond, allows for sequential and highly controlled reactions. The C-Mg bond can first react with various electrophiles to form a new C-C bond, and subsequently, the remaining C-I bond can be utilized in cross-coupling reactions, leading to the synthesis of polysubstituted benzenes and naphthalenes. frontiersin.org

Table 1: Potential Cross-Coupling Reactions of (1-Iodoethenyl)benzene

| Reaction Name | Coupling Partner | Resulting Bond | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²) | Substituted Styrene |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | Diene or Substituted Styrene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) | Conjugated Enyne |

| Stille Coupling | Organotin Reagent (e.g., R-Sn(Bu)₃) | C(sp²)-C(sp²) | Substituted Styrene |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C(sp²)-N | Enamine |

Precursor in Natural Product Synthesis

While specific, documented instances of (1-iodoethenyl)benzene being used as a direct precursor in the total synthesis of natural products are not prevalent in readily available literature, its structural motifs and reactive handles make it a potentially valuable intermediate for such endeavors. nih.govnih.govresearchgate.netnih.gove-bookshelf.deorgsyn.org The styryl moiety is a common feature in a variety of natural products, including flavonoids, stilbenoids, and certain alkaloids.

The synthetic utility of (1-iodoethenyl)benzene lies in its ability to act as a linchpin, connecting different molecular fragments through the versatile chemistry of its vinyl iodide group. For example, a complex fragment could be coupled to the vinyl iodide via a cross-coupling reaction to construct the carbon skeleton of a target natural product. The resulting double bond could then be subjected to further transformations such as epoxidation, dihydroxylation, or hydrogenation to install the required stereochemistry and functionality present in the natural product.

The phenyl group itself offers another site for modification. Electrophilic aromatic substitution or ortho-lithiation can be employed to introduce additional substituents, which may be necessary to build the complexity required for a natural product target. Given the importance of styryl and substituted aromatic structures in bioactive compounds, the potential for (1-iodoethenyl)benzene as a key building block in future natural product syntheses remains significant. researchgate.net

Role in the Synthesis of Functional Monomers and Polymers

(1-Iodoethenyl)benzene is a promising precursor for the synthesis of functional monomers, which can then be used to create polymers with tailored properties. Although direct polymerization of (1-iodoethenyl)benzene is not common, it can be chemically modified to incorporate a polymerizable functional group.

One strategy involves leveraging the reactivity of the phenyl ring. Through electrophilic aromatic substitution reactions, a polymerizable group such as a vinyl group (to create a divinylbenzene (B73037) derivative) or an acryloyl group can be introduced onto the ring. The resulting monomer would possess two distinct polymerizable units: the newly introduced group and the original iodoethenyl group. The presence of the iodine atom offers an additional advantage, as it can serve as a site for post-polymerization modification, allowing for the introduction of further functionality onto the polymer chain.

Alternatively, the vinyl iodide group itself can participate in polymerization reactions. For example, it could potentially be used in palladium-catalyzed polycondensations, such as a Heck-type polymerization with a divinyl-aromatic compound, to form conjugated polymers. These materials are of interest for their potential applications in electronics and photonics.

The synthesis of monomers from renewable bio-based sources, such as cinnamaldehyde (B126680) (a precursor to 1-phenyl-1,3-butadiene), is an area of active research. While not directly derived from it, these efforts highlight the chemical space that functionalized styrene-like molecules, including derivatives of (1-iodoethenyl)benzene, occupy in the development of novel polymers.

Table 2: Hypothetical Functional Monomers Derived from (1-Iodoethenyl)benzene

| Monomer Structure | Synthetic Approach | Potential Polymerization Method |

|---|---|---|

| 1-Iodo-1-(4-vinylphenyl)ethene | Friedel-Crafts acylation followed by reduction and dehydration | Radical Polymerization, ROMP |

| (4-(1-Iodoethenyl)phenyl) acrylate | Nitration, reduction, diazotization, hydrolysis, then acylation | Radical Polymerization |

| Poly(phenylene vinylene) derivative | Heck or Suzuki polycondensation | Step-growth Polymerization |

Applications in Supramolecular Chemistry and Crystal Engineering

In the fields of supramolecular chemistry and crystal engineering, which focus on the design and synthesis of complex structures through non-covalent interactions, (1-iodoethenyl)benzene has significant potential. This potential is primarily based on its ability to act as a halogen bond (XB) donor.

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine), known as a σ-hole, and a Lewis base (a halogen bond acceptor). The C(sp²)–I bond in (1-iodoethenyl)benzene is polarized, creating a region of positive electrostatic potential on the outer surface of the iodine atom, allowing it to interact favorably with electron donors like anions or heteroatoms in other molecules.

Studies on closely related compounds, such as 1,4-bis(iodoethynyl)benzene and other para-substituted (iodoethynyl)benzene (B1606193) derivatives, have demonstrated their versatility as strong and reliable XB donors in both solution and the solid state. e-bookshelf.de These molecules form diverse and predictable supramolecular motifs when co-crystallized with halogen bond acceptors. For instance, they have been shown to form 1D supramolecular polymers with bromide anions, where the interplay between halogen bonding and other interactions like π–π stacking dictates the final architecture. e-bookshelf.de

By analogy, (1-iodoethenyl)benzene is expected to exhibit similar behavior. It can be used as a tecton (a building block in crystal engineering) to construct one-, two-, or three-dimensional networks through halogen bonding. The geometry and strength of these interactions can be tuned by introducing substituents on the phenyl ring, providing a rational approach to the design of crystalline materials with desired structures and properties.

Reagents in Photochemical Reactions

The photochemistry of (1-iodoethenyl)benzene is dominated by the cleavage of the relatively weak carbon-iodine bond. Upon absorption of ultraviolet light, the primary photochemical event is the homolytic fission of the C–I bond, generating a highly reactive 1-phenylvinyl radical and an iodine atom. nih.govnih.govresearchgate.net

C₆H₅C(I)=CH₂ + hν → C₆H₅Ċ=CH₂ + I•

This process has been studied extensively for the parent compound, vinyl iodide, which shows that C-I bond cleavage is the only significant dissociation channel at wavelengths between 193 and 266 nm. nih.gov The dynamics of this dissociation can be extremely fast, occurring on a sub-200 femtosecond timescale depending on the specific electronic transition excited. nih.gov

The resulting 1-phenylvinyl radical is a key intermediate that can undergo various subsequent reactions, such as hydrogen abstraction from the solvent, addition to other unsaturated molecules, or recombination. The high reactivity of this radical makes (1-iodoethenyl)benzene a useful photochemical precursor for initiating radical reactions.

However, this high photoreactivity can also be a drawback in certain synthetic applications. In the development of a photochemical, catalyst-free cross-coupling reaction between vinyl halides and thiols, it was noted that the use of a vinyl iodide under the reaction conditions led to a low yield, which was attributed to the decomposition of the starting material. nih.gov This suggests that the C-I bond is readily cleaved under visible light irradiation in the presence of other reagents, highlighting its sensitivity and potential as a photolabile group.

Table 3: Photochemical Properties of (1-Iodoethenyl)benzene and Related Vinyl Iodides

| Property | Description | Reference |

|---|---|---|

| Primary Photoprocess | Homolytic cleavage of the C-I bond | nih.govresearchgate.net |

| Key Intermediates | 1-Phenylvinyl radical, Iodine atom | nih.govresearchgate.net |

| Excitation Wavelengths | Typically in the UV region (e.g., 193-266 nm) | nih.gov |

| Dissociation Timescale | Can be ultrafast (<200 fs) | nih.gov |

| Synthetic Limitation | Prone to decomposition in some photochemical reactions | nih.gov |

Analytical Methodologies for Mechanistic and Reaction Monitoring in 1 Iodoethenyl Benzene Chemistry

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., Operando IR, NMR)

In situ spectroscopic methods are indispensable for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, formation of products, and the appearance of transient intermediates. researchgate.net These techniques offer a non-invasive window into the reaction vessel, capturing kinetic and mechanistic information that is often lost during traditional offline analysis.

Operando Infrared (IR) Spectroscopy: Operando IR, particularly using Attenuated Total Reflectance (ATR) probes, allows for the continuous monitoring of changes in vibrational frequencies of functional groups within a reacting mixture. For reactions involving (1-iodoethenyl)benzene, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, Stille), this technique can track the disappearance of the C=C stretching vibration of the vinyl iodide reactant and the appearance of new bands corresponding to the product. The high sensitivity of IR spectroscopy can also aid in detecting the formation of key intermediates, such as organopalladium complexes, by observing characteristic changes in the fingerprint region.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. By placing an NMR tube directly in the spectrometer and initiating the reaction within it, chemists can acquire spectra at regular intervals. researchgate.net For (1-iodoethenyl)benzene reactions, ¹H NMR is particularly useful for monitoring the disappearance of the vinyl protons of the starting material and the emergence of new signals from the product. Quantitative analysis of the spectra over time allows for the determination of reaction kinetics. researchgate.net Furthermore, techniques like ¹³C and ³¹P NMR (if phosphine (B1218219) ligands are used in catalysis) can provide crucial information about the catalyst's state and the structure of intermediates. Hyperpolarized ¹²⁹Xe NMR has also been explored for studying mixing processes and kinetic limitations in multiphase liquid reactions, a scenario that can be relevant in certain catalytic systems. researchgate.net

The integration of these techniques, for instance in a "flow FTIR" and flow NMR setup, enables comprehensive mechanistic elucidation by combining quantitative analysis from NMR with the high sensitivity to functional group changes from IR. researchgate.net

Chromatographic Methods for Reaction Purity and Yield Assessment

Chromatographic techniques are fundamental for separating complex mixtures, making them essential for assessing the purity of products and accurately determining reaction yields.

Gas Chromatography (GC): For volatile and thermally stable compounds like (1-iodoethenyl)benzene and many of its derivatives, GC is a powerful analytical tool. dnacih.com Coupled with a Flame Ionization Detector (GC-FID), it provides quantitative information on the relative amounts of reactants, products, and byproducts. When interfaced with a mass spectrometer (GC-MS), it allows for the identification of these components based on their mass spectra. Analysis of a reaction mixture by GC can confirm the consumption of the starting material and quantify the formation of the desired product, allowing for precise yield calculation using an internal standard.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. dnacih.com Reactions involving (1-iodoethenyl)benzene that produce larger, more functionalized, or less stable molecules are often monitored using this technique. A UV detector is commonly used, as the aromatic ring in (1-iodoethenyl)benzene and its products is chromophoric. dnacih.com By separating the reaction mixture on a suitable stationary phase (e.g., C18), HPLC can effectively resolve the product from starting materials and impurities. The area under the peaks can be used to determine the purity of the isolated product and to calculate the reaction yield.

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of reactions involving (1-iodoethenyl)benzene.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-5ms) | Helium, Nitrogen | FID, MS | Purity assessment, yield determination of volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water, Methanol/Water gradients | UV-Vis (e.g., at 254 nm) | Purity assessment, yield determination of non-volatile or thermally sensitive compounds |

Mass Spectrometry for Mechanistic Intermediate Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, making it exceptionally well-suited for identifying transient and low-concentration intermediates in catalytic cycles. nih.govresearchgate.netru.nlrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.netresearchgate.net This capability has been instrumental in elucidating the mechanisms of palladium-catalyzed reactions, such as the Stille coupling, which is a common transformation for vinyl iodides like (1-iodoethenyl)benzene. nih.govacs.orguwindsor.ca By directly sampling the reaction mixture, ESI-MS can intercept and characterize charged intermediates. nih.govacs.org For example, in Stille reactions, key cationic Pd(II) intermediates have been detected, providing direct evidence for the proposed catalytic cycle. nih.govacs.org The technique can identify species involved in oxidative addition, transmetalation, and reductive elimination steps. researchgate.netnih.govacs.org Tandem MS (MS/MS) experiments can further fragment these trapped intermediates to confirm their structure. nih.govacs.org

The following table lists some key palladium intermediates that have been characterized by ESI-MS in Stille cross-coupling reactions, which are analogous to reactions (1-iodoethenyl)benzene would undergo. nih.govacs.org

| Intermediate Type | General Formula | Significance in Catalytic Cycle |

| Active Catalyst | [Pd(0)L₂] | The active species that initiates the cycle. |

| Oxidative Addition Product | [R-Pd(II)L₂-X]⁺ | Formed after the reaction of the Pd(0) complex with the organic halide. |

| Transmetalation Intermediate | [R-Pd(II)L₂-R']⁺ | Formed after the transfer of the organic group from the organotin reagent. |

X-ray Crystallography for Structural Confirmation of Derivatives and Complexes

While spectroscopic and spectrometric methods provide valuable information about molecular structure and reaction pathways, X-ray crystallography offers unambiguous, three-dimensional structural determination of crystalline solids. researchgate.net This technique is the gold standard for confirming the connectivity, stereochemistry, and solid-state packing of novel compounds derived from (1-iodoethenyl)benzene.